![molecular formula C11H12N4O B103097 5-Amino-1-benzylimidazole-4-carboxamide CAS No. 3815-69-8](/img/structure/B103097.png)
5-Amino-1-benzylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-benzylimidazole-4-carboxamide, also known as AICA ribonucleotide or ZMP, is a purine nucleotide that plays a crucial role in the biosynthesis of adenosine triphosphate (ATP). It is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy homeostasis. In recent years, AICA ribonucleotide has gained attention as a potential therapeutic agent for various metabolic disorders, including diabetes, obesity, and cancer.
Wirkmechanismus
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide activates AMPK by mimicking the effects of AMP, which leads to the phosphorylation of various downstream targets involved in energy metabolism. AMPK activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased ATP production and energy expenditure.
Biochemical and Physiological Effects:
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has been shown to have various biochemical and physiological effects. It can activate AMPK in various tissues, including the liver, muscle, and adipose tissue. It can also increase glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has also been shown to increase fatty acid oxidation in the liver and muscle, leading to reduced lipid accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has several advantages for lab experiments, including its stability and solubility in water and cell culture media. It can also be easily synthesized using chemical or enzymatic methods. However, 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can be expensive and may have variable effects depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide. One area of interest is the development of novel AMPK activators that are more potent and selective than 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide. Another area of interest is the development of combination therapies that target multiple metabolic pathways for the treatment of metabolic disorders. Additionally, further studies are needed to determine the long-term effects and safety of 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide in humans.
Synthesemethoden
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 1-benzylimidazole-4-carboxamide with 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide in the presence of a coupling agent. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) enzymes to catalyze the conversion of inosine to 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide has been extensively studied for its potential therapeutic effects on various metabolic disorders. In vitro and in vivo studies have shown that 5-Amino-1-benzylimidazole-4-carboxamide ribonucleotide can improve glucose uptake, increase fatty acid oxidation, and reduce inflammation. It has also been shown to have antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.
Eigenschaften
CAS-Nummer |
3815-69-8 |
---|---|
Produktname |
5-Amino-1-benzylimidazole-4-carboxamide |
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
5-amino-1-benzylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O/c12-10-9(11(13)16)14-7-15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16) |
InChI-Schlüssel |
JAODJMVGFQELNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.